molecular formula C18H16ClNO2S B11375456 4-chloro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

4-chloro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

Cat. No.: B11375456
M. Wt: 345.8 g/mol
InChI Key: OPIZCUBYNKNFOR-UHFFFAOYSA-N
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Description

4-chloro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoyl chloride, furan-2-ylmethanol, and 3-methylthiophene-2-carboxaldehyde.

    Formation of Intermediate: The first step involves the reaction of 4-chlorobenzoyl chloride with furan-2-ylmethanol in the presence of a base, such as triethylamine, to form an intermediate ester.

    Amidation Reaction: The intermediate ester is then subjected to an amidation reaction with 3-methylthiophene-2-carboxaldehyde in the presence of a suitable catalyst, such as palladium on carbon, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

4-chloro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16ClNO2S

Molecular Weight

345.8 g/mol

IUPAC Name

4-chloro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

InChI

InChI=1S/C18H16ClNO2S/c1-13-8-10-23-17(13)12-20(11-16-3-2-9-22-16)18(21)14-4-6-15(19)7-5-14/h2-10H,11-12H2,1H3

InChI Key

OPIZCUBYNKNFOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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